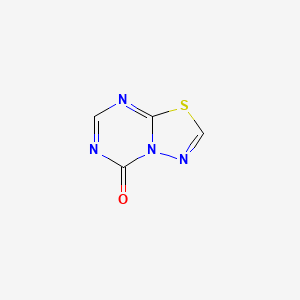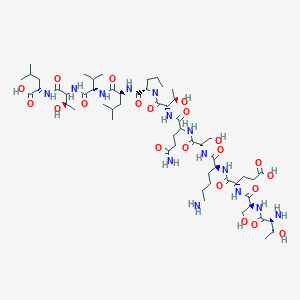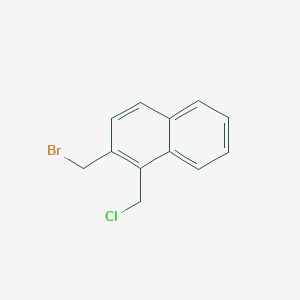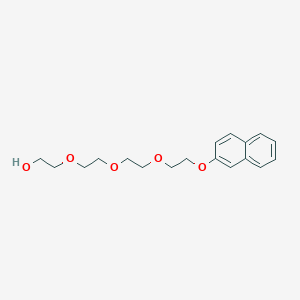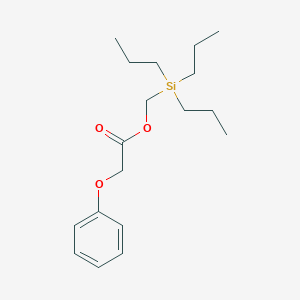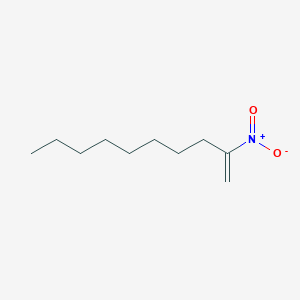![molecular formula C8H11NO B14448577 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine CAS No. 78472-07-8](/img/structure/B14448577.png)
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyrrolidine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is critical to the efficiency and cost-effectiveness of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro[1,3]thiazolo[4,5-b]pyridine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
- 1-Oxa-2,7-diazaspiro[4.4]non-2-en-6-one
- 2,7-Diazaspiro[4.4]nonane-1,6-dione
Uniqueness
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine is unique due to its fused furan and pyrrolizine rings, which confer distinct chemical properties and reactivity.
Propriétés
| 78472-07-8 | |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
5-oxa-1-azatricyclo[5.2.1.04,10]dec-7-ene |
InChI |
InChI=1S/C8H11NO/c1-3-9-4-2-7-8(9)6(1)5-10-7/h1,7-8H,2-5H2 |
Clé InChI |
HAZCSSOURYSCGE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC=C3C2C1OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


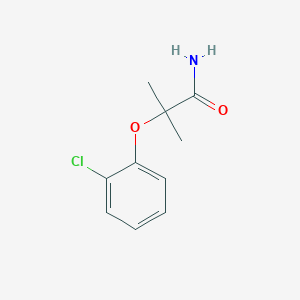
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)

